3-Aminoisobutyrate

描述

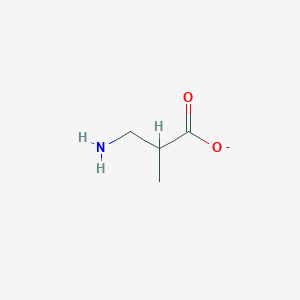

Structure

2D Structure

3D Structure

属性

分子式 |

C4H8NO2- |

|---|---|

分子量 |

102.11 g/mol |

IUPAC 名称 |

3-amino-2-methylpropanoate |

InChI |

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1 |

InChI 键 |

QCHPKSFMDHPSNR-UHFFFAOYSA-M |

SMILES |

CC(CN)C(=O)[O-] |

规范 SMILES |

CC(CN)C(=O)[O-] |

产品来源 |

United States |

Metabolic Pathways of 3 Aminoisobutyrate

Biosynthesis of 3-Aminoisobutyrate

The biosynthesis of this compound involves several distinct enzymatic pathways, starting from different precursor molecules. These pathways highlight the metabolic versatility that leads to the formation of this important β-amino acid.

A primary pathway for this compound synthesis in many eukaryotes, including humans, is through the catabolism of the pyrimidine (B1678525) base thymine (B56734). mdpi.comnih.gov This process involves a series of enzymatic reactions:

Dihydrothymine (B131461) Formation : Thymine is first reduced to 5,6-dihydrothymine by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPYD). mdpi.comnih.gov

Ring Opening : The dihydropyrimidine ring of 5,6-dihydrothymine is then hydrolyzed by dihydropyrimidinase (DHP) to form N-carbamoyl-β-aminoisobutyrate (also known as ureidoisobutyric acid). nih.govhmdb.ca

Final Hydrolysis : The final step is catalyzed by β-ureidopropionase (UPB1), which hydrolyzes ureidoisobutyric acid to produce (R)-3-aminoisobutyrate, ammonia (B1221849), and carbon dioxide. hmdb.cahmdb.calmdb.ca

This pathway is a key part of pyrimidine degradation and is responsible for the endogenous production of the R-enantiomer of this compound in mammals. mdpi.com

Table 1: Key Enzymes in the Biosynthesis of this compound from Thymine

| Enzyme | Abbreviation | Function | Precursor | Product |

|---|---|---|---|---|

| Dihydropyrimidine Dehydrogenase | DPYD | Reduction of thymine | Thymine | 5,6-Dihydrothymine |

| Dihydropyrimidinase | DHP | Hydrolytic ring opening | 5,6-Dihydrothymine | Ureidoisobutyric Acid |

| β-Ureidopropionase | UPB1 | Hydrolysis | Ureidoisobutyric Acid | (R)-3-Aminoisobutyrate |

Precursor Pathways and Enzymatic Synthesis of this compound

Decarboxylation of Methylaspartate

In certain biosynthetic pathways, particularly in bacteria producing natural products, this compound is formed via the decarboxylation of a methylaspartate intermediate. rsc.org This route is distinct from the pyrimidine degradation pathway. For example, in the biosynthesis of the cryptophycin (B1240208) class of antitumor agents, (2S,3R)-3-methylaspartate is decarboxylated to yield (R)-3-aminoisobutyrate. rsc.orgresearchgate.net This reaction is catalyzed by a pyruvoyl-dependent enzyme, CrpG. rsc.orgresearchgate.net

In a different context, such as the biosynthesis of the antibiotic vicenistatin, an ACP-tethered (2S,3S)-3-methylaspartate is decarboxylated by the PLP-dependent enzyme VinO to produce 3-aminoisobutyryl-ACP. rsc.orgresearchgate.net This highlights that the specific precursor stereoisomer and the enzymatic mechanism can vary.

A novel pathway for the formation of a 3-aminobutyrate (B1260719) starter unit has been identified in the biosynthesis of the 24-membered macrolactam antibiotic, incednine (B1264186), by Streptomyces sp.. acs.orgnih.gov This pathway initiates from the common amino acid L-glutamate. acs.orgasm.org

Feeding experiments with deuterium-labeled substrates have demonstrated that L-glutamate is first converted to β-glutamate. acs.orgnih.gov This is likely catalyzed by a glutamate (B1630785) 2,3-aminomutase. acs.org Subsequently, β-glutamate undergoes a novel decarboxylation reaction to yield 3-aminobutyrate, which then serves as the starter unit for the polyketide synthase machinery. acs.orgnih.gov This pathway is distinct from other known routes of 3-aminobutyrate formation. acs.org

This compound serves as a crucial building block, specifically as a starter unit, in the biosynthesis of a class of natural products known as macrolactam antibiotics. x-mol.netdntb.gov.ua These compounds, primarily isolated from Actinomycetes, exhibit significant biological activities. x-mol.net

In the biosynthesis of vicenistatin, this compound, derived from methylaspartate, is loaded onto the polyketide synthase (PKS) machinery to initiate the assembly of the macrolactam ring. rsc.orgdntb.gov.ua Similarly, in incednine biosynthesis, 3-aminobutyrate derived from L-glutamate is the starter unit. acs.orgasm.org The incorporation of this β-amino acid is a critical step that defines the structure and, consequently, the biological activity of these complex molecules. rsc.org

Table 2: Examples of this compound in Natural Product Biosynthesis

| Natural Product | Producing Organism | Precursor of this compound | Key Enzyme(s) |

|---|---|---|---|

| Cryptophycin | Nostoc sp. (cyanobacteria) | (2S,3R)-3-Methylaspartate | CrpG (Pyruvoyl-dependent decarboxylase) |

| Vicenistatin | Streptomyces sp. | (2S,3S)-3-Methylaspartate | VinO (PLP-dependent decarboxylase) |

| Incednine | Streptomyces sp. | L-Glutamate (via β-Glutamate) | Glutamate 2,3-aminomutase, β-Glutamate decarboxylase |

Formation from L-Glutamate via β-Glutamate Pathways

Stereospecificity in this compound Biosynthesis

The biosynthesis of this compound is a stereospecific process, resulting in the formation of distinct enantiomers depending on the metabolic pathway.

(R)-3-Aminoisobutyrate : In mammals, the degradation of thymine via the ureidoisobutyric acid pathway specifically produces the (R)-enantiomer, also referred to as D-BAIBA. mdpi.comnih.gov Similarly, the decarboxylation of (2S,3R)-3-methylaspartate in cryptophycin biosynthesis also yields (R)-3-aminoisobutyrate. rsc.orgresearchgate.net Research has also demonstrated the synthesis of enantiopure R(-)-3-aminoisobutyric acid from dihydrothymine using Pseudomonas aeruginosa as a biocatalyst, which employs an R-preferential dihydropyrimidinase. scielo.brscielo.br

(S)-3-Aminoisobutyrate : The (S)-enantiomer (L-BAIBA) is primarily derived from the catabolism of the branched-chain amino acid L-valine in mammals. mdpi.com In this pathway, a downstream metabolite of valine metabolism, L-methylmalonyl semialdehyde, undergoes a transamination reaction catalyzed by 4-aminobutyrate aminotransferase (ABAT) to produce (S)-3-aminoisobutyrate. mdpi.com

The enzymes involved in these pathways exhibit high stereoselectivity, ensuring the production of a specific enantiomer. For instance, D-3-aminoisobutyrate-pyruvate aminotransferase is specific for the D-enantiomer in its metabolic reactions. ontosight.aiontosight.ai The distinct origins of the (R)- and (S)-enantiomers are a key feature of this compound metabolism. mdpi.comhmdb.ca

Mechanisms for (R)-3-Aminoisobutyrate Production

Catabolism of this compound

The degradation pathways for the two enantiomers of this compound are distinct, involving specific enzymes that process either the D- or L-form.

The catabolism of D-3-aminoisobutyrate (the enantiomer produced from thymine) is a two-part process, beginning with its formation via the dihydropyrimidine degradation pathway and followed by its enzymatic breakdown.

(R)-3-aminoisobutyrate is the end product of the catabolic pathway for thymine. This pathway involves three key enzymes that act sequentially. nih.govuva.nl

Dihydropyrimidine Dehydrogenase (DPYD) : This is the rate-limiting enzyme that initiates the pathway by reducing thymine to dihydrothymine. nih.govpharmgkb.orgfujita-hu.ac.jpbiorxiv.org

Dihydropyrimidinase (DPYS) : This enzyme catalyzes the hydrolytic ring opening of dihydrothymine to form N-carbamoyl-R(-)-3-aminoisobutyrate. nih.govpharmgkb.orgscielo.br

β-Ureidopropionase (UPB1) : The final enzyme in this sequence, UPB1 (also known as β-alanine synthase), hydrolyzes N-carbamoyl-R(-)-3-aminoisobutyrate to release (R)-3-aminoisobutyrate, ammonia, and carbon dioxide. researchgate.netnih.govpharmgkb.org

Deficiencies in these enzymes can disrupt pyrimidine breakdown and affect the levels of downstream metabolites. nih.govresearchgate.net

| Enzyme | Gene | Function in Thymine Catabolism | Substrate | Product |

|---|---|---|---|---|

| Dihydropyrimidine Dehydrogenase | DPYD | Rate-limiting step; reduction of the pyrimidine ring. nih.govbiorxiv.org | Thymine | Dihydrothymine |

| Dihydropyrimidinase | DPYS | Hydrolytic opening of the dihydropyrimidine ring. nih.govpharmgkb.org | Dihydrothymine | N-carbamoyl-R(-)-3-aminoisobutyrate |

| β-Ureidopropionase | UPB1 | Hydrolysis to release the final β-amino acid. nih.govpharmgkb.org | N-carbamoyl-R(-)-3-aminoisobutyrate | (R)-3-aminoisobutyrate |

The primary enzyme responsible for the degradation of D-3-aminoisobutyrate is D-3-aminoisobutyrate-pyruvate aminotransferase (D-AIBAT), which is identical to Alanine-glyoxylate aminotransferase 2 (AGXT2). nih.govmdpi.complos.orgnih.gov This mitochondrial enzyme, which requires pyridoxal (B1214274) phosphate (B84403) as a cofactor, catalyzes the transfer of the amino group from D-3-aminoisobutyrate to an amino acceptor, typically pyruvate (B1213749). nih.govontosight.aigenecards.org This reaction yields methylmalonate semialdehyde and alanine (B10760859). nih.gov AGXT2 is expressed in the liver and kidneys. nih.govnih.gov The resulting methylmalonate semialdehyde is then further oxidized to propionyl-CoA by the enzyme methylmalonate semialdehyde dehydrogenase (MMSDH). researchgate.netnih.gov

The degradation of L-3-aminoisobutyrate is catalyzed by the same enzyme responsible for its synthesis: 4-aminobutyrate aminotransferase (ABAT). nih.govresearchgate.net The reaction is bidirectional, meaning ABAT can either produce L-BAIBA from L-methylmalonate semialdehyde or convert L-BAIBA back into L-methylmalonate semialdehyde. nih.gov This product, like its D-enantiomer counterpart, can be subsequently oxidized by methylmalonate semialdehyde dehydrogenase (MMSDH) to form propionyl-CoA, which can then enter central carbon metabolism. researchgate.netnih.gov

| Compound | Enzyme | Pathway | Key Function |

|---|---|---|---|

| (R)-3-Aminoisobutyrate | AGXT2 (D-AIBAT) | Degradation | Transamination with pyruvate to form methylmalonate semialdehyde. nih.govnih.gov |

| (S)-3-Aminoisobutyrate | ABAT | Synthesis & Degradation | Reversible transamination with L-methylmalonate semialdehyde. nih.govresearchgate.net |

Degradation of L-3-Aminoisobutyrate

Catabolism of L-Valine-Derived Intermediates

The L-enantiomer of this compound, L-BAIBA, is a product of the catabolism of the branched-chain amino acid L-valine. nih.govresearchgate.net This metabolic process primarily occurs in the mitochondria. nih.govresearchgate.net The breakdown of L-valine generates several intermediate metabolites. One of these, L-methylmalonyl semialdehyde (L-MMS), serves as the direct precursor to L-BAIBA. nih.govfrontiersin.org The final products of L-valine catabolism include propionyl-CoA. nih.gov

The generation of L-BAIBA from L-valine involves a transamination reaction. nih.gov This process is a part of the broader valine, leucine, and isoleucine degradation pathway. genome.jphmdb.ca The oxidation of branched-chain amino acids like valine predominantly takes place in skeletal muscles. nih.gov

Role of 4-Aminobutyrate Aminotransferase (ABAT)

The key enzyme responsible for both the synthesis and degradation of L-BAIBA is 4-aminobutyrate aminotransferase (ABAT), also known as GABA transaminase (GABA-T). nih.govresearchgate.net ABAT is a mitochondrial enzyme with significant expression in the liver, brain, kidneys, and muscles. nih.govresearchgate.net

Specifically, ABAT catalyzes the reversible transamination reaction between L-methylmalonyl semialdehyde (L-MMS) and L-glutamate to produce L-BAIBA and α-ketoglutarate. nih.govuniprot.org The reaction is bidirectional, meaning ABAT can also catalyze the conversion of L-BAIBA back to L-MMS. mdpi.comnih.govfrontiersin.org Besides L-BAIBA, ABAT can also act on other substrates, including gamma-aminobutyrate (B1235393) (GABA), beta-alanine, and delta-aminovalerate. mdpi.comnih.govmybiosource.com The enzyme utilizes pyridoxal phosphate as a cofactor. wikipedia.org

Defects in ABAT can lead to GABA transaminase deficiency, a condition characterized by neurological issues. mybiosource.com

Enantiomeric Interconversion Pathways of this compound Metabolites

While D-BAIBA and L-BAIBA are produced from separate pathways (thymine and L-valine catabolism, respectively), there is evidence of interconversion between their respective metabolites. nih.govloinc.orgloinc.orgloinc.org This interconversion does not appear to be a direct racemization of the BAIBA enantiomers themselves but rather occurs through a stereo-isomerization reaction between their aldehyde precursors, L-methylmalonate semialdehyde (L-MMS) and D-methylmalonate semialdehyde (D-MMS). mdpi.comnih.govnih.gov

This interconversion pathway involves the actions of both D-3-aminoisobutyrate-pyruvate aminotransferase and aminobutyrate aminotransferase. nih.gov The conversion of the (R)- to the (S)-enantiomer has been observed in the presence of these enzymes along with pyruvate and L-glutamate, while the reverse reaction requires 2-oxoglutarate and L-alanine. nih.gov This suggests a metabolic link that can influence the relative abundance of each enantiomer. researchgate.net For instance, even with decreased thymine catabolism in certain conditions, urinary BAIBA can be elevated, pointing to a crossover from the valine degradation pathway. loinc.orgloinc.orgloinc.org

Both L-MMS and D-MMS can be further metabolized by the enzyme methylmalonate semialdehyde dehydrogenase (MMSDH) to form propionyl-CoA. nih.govfrontiersin.org

Enzymology and Kinetics of 3 Aminoisobutyrate Metabolism

Characterization of Key Enzymes in 3-Aminoisobutyrate Pathways

The breakdown of this compound is primarily handled by two key aminotransferases: D-3-aminoisobutyrate-pyruvate aminotransferase (D-AIBAT), also known as Alanine--glyoxylate aminotransferase 2 (AGXT2), which processes the D-isomer, and 4-aminobutyrate aminotransferase (ABAT), which acts on the L-isomer.

Structural and Functional Analysis of D-3-Aminoisobutyrate-Pyruvate Aminotransferase (D-AIBAT/AGXT2)

D-AIBAT/AGXT2 is a mitochondrial enzyme that plays a critical role in the catabolism of the D-enantiomer of this compound. researchgate.netresearchgate.netuniprot.orgbiorxiv.org It is also involved in the metabolism of other molecules, including glyoxylate (B1226380) and endogenous methylarginines, highlighting its multifunctional nature. researchgate.netuniprot.orgnih.gov

Structural Characteristics:

Quaternary Structure: AGXT2 functions as a homotetramer, with each subunit having a molecular weight of approximately 50–56 kDa. uniprot.orgwikipedia.org

Classification: It belongs to the class-III pyridoxal-phosphate-dependent aminotransferase family. wikipedia.org

Localization and Expression: The gene for human AGXT2 resides on chromosome 5. uniprot.org The enzyme is synthesized in the cytoplasm and contains an N-terminal mitochondrial targeting sequence which is cleaved upon transport into the mitochondria to form the mature, active enzyme. uniprot.org Its expression is most prominent in the kidney and liver. uniprot.orgwikipedia.org

Active Site: As a class-III aminotransferase, its active site architecture is designed to bind the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and its various substrates. While specific residues for AGXT2 are not fully detailed in the provided context, related aminotransferases feature a narrow channel leading to the active site, formed by several subunits, which helps guide and secure the substrate. oup.com

Functional Analysis: AGXT2 catalyzes the transamination of D-3-aminoisobutyrate using pyruvate (B1213749) as the amino acceptor, producing methylmalonate semialdehyde and alanine (B10760859). researchgate.netwikipedia.org This reaction is a crucial step in the thymine (B56734) degradation pathway. wikipedia.org The enzyme exhibits broad substrate specificity, also acting on β-alanine, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). researchgate.netuniprot.orgnih.gov Its ability to metabolize ADMA, a potent inhibitor of nitric oxide synthase, implicates AGXT2 in the regulation of blood pressure. nih.govd-nb.info

Mechanistic Insights into 4-Aminobutyrate Aminotransferase (ABAT) Activity

4-Aminobutyrate aminotransferase (ABAT) is a mitochondrial enzyme primarily known for its role in the catabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.govnih.gov However, it is also the key enzyme responsible for the metabolism of L-3-aminoisobutyrate, a product of L-valine catabolism. biorxiv.orgnih.gov

Structural and Mechanistic Features:

Structure: ABAT is a homodimer of 50-kD subunits located in the mitochondrial matrix. genecards.orgscispace.com

Catalytic Mechanism: Like other aminotransferases, ABAT employs a "ping-pong bi-bi" kinetic mechanism. acs.org This two-part reaction involves the transfer of an amino group from the substrate (like L-BAIBA or GABA) to the enzyme-bound cofactor, pyridoxal 5'-phosphate (PLP), forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the corresponding keto acid (methylmalonate semialdehyde). In the second half of the reaction, an incoming keto acid (α-ketoglutarate) accepts the amino group from PMP, regenerating PLP and forming a new amino acid (L-glutamate). libretexts.orgresearchgate.net

Cofactors: The enzyme requires PLP for its catalytic activity. genecards.orgscispace.com A point mutation, such as Arg220Lys, can destabilize PLP binding and lead to enzyme deficiency. genecards.org Additionally, ABAT contains a [2Fe-2S] iron-sulfur cluster per homodimer, which is essential for its function. researchgate.net

ABAT catalyzes the conversion of L-3-aminoisobutyrate to methylmalonate semialdehyde, linking the metabolism of L-valine to the tricarboxylic acid (TCA) cycle.

Identification and Characterization of Novel Enzymes in this compound Conversion

Beyond the canonical transamination reactions catalyzed by AGXT2 and ABAT, other enzymatic pathways for this compound conversion have been identified.

CoA-Dependent Pathway: In certain bacteria like Pseudomonas, a CoA-dependent pathway for the degradation of related β-amino acids has been found. This involves a β-valinyl-coenzyme A ligase (BvaA), which activates the amino acid in an ATP- and CoA-dependent manner. BvaA has shown some activity towards 3-aminobutyrate (B1260719). The resulting aminoacyl-CoA is then deaminated by β-valinyl-CoA ammonia (B1221849) lyases (BvaB1 and BvaB2).

Decarboxylation Pathway: In the biosynthesis of the natural product vicenistatin, a pyridoxal 5'-phosphate (PLP)-dependent decarboxylase known as VinO acts on an ACP-tethered (2S,3S)-3-methylaspartate to generate 3-aminoisobutyryl-ACP.

Aminotransferase in Lysine (B10760008) Fermentation: A 3-aminobutyryl-CoA aminotransferase has been noted in some bacteria as part of an alternative lysine fermentation pathway, suggesting another context for this compound metabolism.

Enzyme Kinetics and Substrate Specificity for this compound Interconversion

The kinetic parameters and substrate preferences of D-AIBAT/AGXT2 and ABAT underscore their distinct roles in metabolizing the different stereoisomers of this compound.

D-AIBAT/AGXT2: This enzyme is highly specific for the D-isomer of this compound and does not act on the L-isomer. researchgate.netwikipedia.org Research on rat AGXT2 revealed an apparent Michaelis constant (Km) for D-β-aminoisobutyric acid of 0.12 mM when glyoxylate is the amino acceptor. uniprot.org This is significantly lower than its Km for alanine (2.2 mM), indicating that D-BAIBA is a preferred substrate under physiological conditions. uniprot.org

ABAT: This enzyme is specific for the L-isomer of this compound. biorxiv.orgnih.gov It also catabolizes other ω-amino acids, including its primary substrate GABA, as well as β-alanine and δ-aminovaleric acid, but it is not active towards D-BAIBA or α-amino acids. nih.gov Kinetic studies of rat ABAT isoforms have determined the Km for the related substrate β-alanine to be between 5.3 mM and 6.1 mM.

The following table summarizes the substrate specificity and available kinetic data for these key enzymes.

| Enzyme | Substrate(s) | Product(s) | Km Value | Notes |

| D-AIBAT/AGXT2 | D-3-Aminoisobutyrate, Pyruvate | Methylmalonate Semialdehyde, Alanine | 0.12 mM (for D-BAIBA) | Highly specific for the D-enantiomer. Also metabolizes β-alanine, ADMA, and SDMA. researchgate.netuniprot.orgwikipedia.org |

| ABAT | L-3-Aminoisobutyrate, α-Ketoglutarate | Methylmalonate Semialdehyde, L-Glutamate | Not specified for L-BAIBA (5.3-6.1 mM for β-alanine) | Specific for the L-enantiomer. Primary substrate is GABA. biorxiv.orgnih.gov |

Cofactor Requirements and Allosteric Regulation in this compound Enzymatic Reactions

The catalytic function of enzymes in this compound metabolism is critically dependent on specific cofactors. The regulation of their activity, however, appears to be primarily at the genetic level rather than through allosteric modulation.

Cofactor Requirements:

Pyridoxal 5'-Phosphate (PLP): Both D-AIBAT/AGXT2 and ABAT are pyridoxal 5'-phosphate-dependent enzymes. uniprot.orgwikipedia.orggenecards.orgscispace.com PLP is covalently bound to a lysine residue in the active site and is the central element in the aminotransferase mechanism, acting as an intermediate carrier of the amino group from the amino acid substrate to the keto acid acceptor. acs.org

[2Fe-2S] Cluster: ABAT is also characterized as an iron-sulfur protein, containing a [2Fe-2S] cluster that is essential for its catalytic activity, although its precise role in the transamination reaction is less defined than that of PLP. researchgate.net

Allosteric Regulation: Allosteric regulation involves the binding of an effector molecule to a site on the enzyme other than the active site, causing a conformational change that modulates activity. Current research has not identified specific endogenous allosteric activators or inhibitors for either D-AIBAT/AGXT2 or ABAT. One study noted that because AGXT2 is a larger enzyme requiring a cofactor, it has a higher likelihood of being allosterically modulated compared to other enzymes in related pathways, but no specific allosteric effectors were identified. nih.govnih.gov Regulation of these enzymes appears to be controlled at the level of gene expression; for instance, ABAT expression can be inhibited by the methylation of its promoter. nih.gov The lack of identified allosteric mechanisms suggests that BAIBA metabolism is likely regulated through substrate availability and enzyme expression levels.

Biological Roles and Molecular Mechanisms of 3 Aminoisobutyrate

3-Aminoisobutyrate as a Myokine and Signaling Metabolite

This compound (BAIBA), a non-proteinogenic amino acid, has been identified as a myokine, a substance produced and released by muscle fibers that exerts endocrine or paracrine effects. nih.gov It is a catabolite of the amino acid valine and the pyrimidine (B1678525) base thymine (B56734). nih.govnih.gov As a signaling molecule, BAIBA plays a significant role in intercellular communication, particularly between muscle and adipose tissue, influencing various metabolic processes.

Skeletal muscle is a primary site of this compound (BAIBA) production and secretion. nih.govresearchgate.net Physical exercise and muscle contraction are potent stimuli for the release of BAIBA from myocytes into the bloodstream. wikipedia.orgebi.ac.ukebi.ac.uk Studies have demonstrated that contracting human skeletal muscle releases BAIBA. nih.gov For instance, research has shown that plasma BAIBA concentrations increase in response to exercise in both humans and animals. nih.govresearchgate.net This exercise-induced secretion highlights its role as a myokine, a molecule released by muscle to communicate with other tissues. researchgate.net The production of BAIBA is linked to enhanced mitochondrial activity within the muscle cells. wikipedia.orgebi.ac.uk It is considered a normal metabolite of skeletal muscle, and its release is a key part of the body's systemic response to physical exertion. wikipedia.orgebi.ac.uk

The synthesis and secretion of this compound (BAIBA) from skeletal muscle are significantly influenced by the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1α). nih.govresearchgate.net PGC-1α is a master regulator of mitochondrial biogenesis and is upregulated in muscle during exercise. researchgate.netnih.gov Research using metabolomics on myocytes with forced expression of PGC-1α identified BAIBA as a secreted small molecule myokine. researchgate.net This indicates that PGC-1α directly or indirectly drives the production of BAIBA. nih.gov The increase in PGC-1α during physical activity triggers the synthesis and subsequent release of BAIBA from the muscle into circulation. wikipedia.orgebi.ac.ukebi.ac.uk This PGC-1α-dependent mechanism positions BAIBA as a crucial signaling link between the metabolic adaptations occurring in muscle during exercise and the subsequent effects on other tissues. nih.gov

Production and Secretion from Skeletal Muscle

Molecular Mechanisms of Action of this compound

This compound (BAIBA) exerts its biological effects by modulating key signaling pathways involved in energy metabolism. Its actions are primarily mediated through the activation of specific receptors and kinases, leading to changes in gene expression and cellular function in target tissues like adipose tissue and liver.

A primary mechanism of this compound (BAIBA) action is through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a major transcriptional activator of fatty acid oxidation. nih.govnih.gov When BAIBA reaches target tissues, such as white adipose tissue and the liver, it binds to and activates PPARα. wikipedia.orgebi.ac.ukebi.ac.uk This activation leads to an increased expression of genes involved in fatty acid oxidation and thermogenesis. researchgate.netcaltagmedsystems.co.uk For example, in hepatocytes, BAIBA has been shown to increase the expression of genes like carnitine palmitoyltransferase I (CPT-1) and acyl-CoA oxidase, which are critical for the breakdown of fatty acids, in a PPARα-dependent manner. nih.gov This signaling pathway is central to BAIBA's ability to induce the "browning" of white fat cells and enhance hepatic beta-oxidation. wikipedia.orgresearchgate.net

| Target Tissue | Effect of BAIBA | Mediator | Downstream Gene/Process Affected | Reference |

|---|---|---|---|---|

| White Adipose Tissue | Induces browning | PPARα | Upregulation of thermogenic genes (e.g., UCP1) | nih.govwikipedia.org |

| Liver (Hepatocytes) | Increases β-oxidation | PPARα | Upregulation of CPT-1 and Acyl-CoA Oxidase | nih.govresearchgate.net |

| Human Pluripotent Stem Cells | Induces brown adipose-like phenotype | PPARα | Upregulation of brown adipocyte-specific genes | researchgate.netcaltagmedsystems.co.uk |

This compound (BAIBA) also modulates the AMP-activated protein kinase (AMPK) pathway, a crucial cellular energy sensor. nih.gov In certain conditions, BAIBA can lead to the phosphorylation and activation of AMPK. nih.govnih.gov For instance, in human hepatoma cells under ER stress, BAIBA was found to stimulate AMPK phosphorylation. nih.gov Activated AMPK can inhibit processes like fatty acid synthesis by inactivating key enzymes. nih.gov Furthermore, BAIBA-mediated AMPK activation has been observed to improve insulin (B600854) resistance in myocyte and adipocyte cell models. nih.gov This modulation of the AMPK pathway suggests that BAIBA can influence cellular energy homeostasis and protect against metabolic stress. nih.govmdpi.com

A key biological role of this compound (BAIBA) is the regulation of thermogenic gene expression in adipocytes, a process often referred to as "browning" of white adipose tissue (WAT). caltagmedsystems.co.uk BAIBA stimulates white adipocytes to adopt characteristics of brown adipocytes, which are specialized in non-shivering thermogenesis. nih.gov This is achieved by increasing the expression of specific brown adipocyte marker genes. caltagmedsystems.co.uknih.gov

The most prominent of these is Uncoupling Protein 1 (UCP1), which dissipates the proton gradient in mitochondria to produce heat instead of ATP. nih.govfrontiersin.org BAIBA also upregulates the expression of other key thermogenic and mitochondrial biogenesis-related genes, including:

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1α) : A master regulator of mitochondrial biogenesis. nih.gov

CIDEA (Cell death-inducing DFFA-like effector A) : Associated with the multilocular lipid droplet phenotype of brown adipocytes. nih.govnih.gov

PRDM16 (PR domain-containing 16) : A key transcriptional coregulator that drives the development of brown and beige adipocytes. nih.govfrontiersin.org

This induction of a thermogenic gene program in white adipocytes is primarily mediated through a PPARα-dependent mechanism. nih.govnih.gov By activating this pathway, BAIBA enhances the capacity of white adipose tissue for energy expenditure. wikipedia.orgebi.ac.uk

| Gene | Function in Adipocytes | Effect of BAIBA | Reference |

|---|---|---|---|

| UCP1 | Mediates non-shivering thermogenesis by uncoupling respiration from ATP synthesis. | Upregulated | nih.govnih.govnih.gov |

| PGC-1α | Transcriptional coactivator that regulates mitochondrial biogenesis and thermogenesis. | Upregulated | nih.gov |

| CIDEA | Promotes the formation of small, multilocular lipid droplets characteristic of brown fat. | Upregulated | nih.govnih.gov |

| PRDM16 | Master regulator of brown and beige adipocyte differentiation and function. | Upregulated | nih.govfrontiersin.org |

| TBX1 | A marker for beige adipocytes. | Upregulated | nih.gov |

| ELOVL3 | Involved in the elongation of very long-chain fatty acids, a browning marker. | Upregulated | nih.gov |

Influence on Mitochondrial Biogenesis and Function

This compound, particularly the L-enantiomer (L-BAIBA), is a potent regulator of mitochondrial biogenesis and function. Research has consistently demonstrated that BAIBA can enhance the mitochondrial content and respiratory capacity in various cell types. A key mechanism underlying this effect is the upregulation of peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis. researchgate.netmdpi.com The release of BAIBA from muscle is, in fact, controlled by PGC-1α. oup.com

In human podocytes, L-BAIBA treatment has been shown to significantly increase the expression of PGC-1α and transcription factor A mitochondrial (TFAM), a key activator of mitochondrial DNA replication and transcription. nih.govnih.gov This leads to an increase in mitochondrial DNA levels, indicative of enhanced mitochondrial biogenesis. nih.gov Functionally, this translates to improved mitochondrial respiration, with L-BAIBA treatment resulting in increased basal and maximal respiration, as well as elevated adenosine (B11128) triphosphate (ATP) production. nih.govnih.gov Furthermore, L-BAIBA has been observed to alter mitochondrial morphology, promoting a more elongated and branched mitochondrial network, which is often associated with a more efficient metabolic state. nih.govnih.gov

The enhancements in mitochondrial function driven by BAIBA are not limited to the kidneys. In cardiomyocytes, BAIBA has been shown to improve mitochondrial function and increase the number of mitochondria. mdpi.comfrontiersin.org This contributes to its protective effects against metabolic stress and apoptosis in the heart. frontiersin.org The increase in mitochondrial density and the activity of mitochondrial enzymes are closely linked to the anabolic effects of BAIBA. wikipedia.org

Interaction with Key Metabolic Transcription Factors (e.g., Nf-κB, SREBP-1c)

The metabolic effects of this compound are mediated through its interaction with a network of key transcription factors that govern lipid and glucose metabolism. One of the most prominent of these is the peroxisome proliferator-activated receptor α (PPARα). Many of BAIBA's effects, including the browning of white adipose tissue and the induction of fatty acid β-oxidation in hepatocytes, are dependent on PPARα. nih.gov

Beyond PPARα, BAIBA also modulates the activity of other critical transcription factors. It has been shown to be involved in pathways that include Nuclear Factor kappa B (NF-κB) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). mdpi.comoup.commdpi.com NF-κB is a key regulator of inflammation, and BAIBA's ability to influence this pathway contributes to its anti-inflammatory properties. frontiersin.org SREBP-1c is a master transcriptional regulator of lipogenesis, promoting the synthesis of fatty acids and triglycerides. mdpi.com By down-regulating the expression of enzymes involved in fatty acid synthesis through the inactivation of SREBP-1c, BAIBA can help to shift the metabolic balance away from lipid storage and towards lipid oxidation. mdpi.com This inhibitory effect on SREBP-1c is often mediated through the activation of AMP-activated protein kinase (AMPK). mdpi.com

The interplay between BAIBA and these transcription factors highlights its role as a multifaceted metabolic regulator, capable of coordinating complex transcriptional programs in response to physiological stimuli like exercise.

Partial Agonistic Activity at the Glycine (B1666218) Receptor (GlyR)

Evidence suggests that this compound can act as a partial agonist at the glycine receptor (GlyR). ebi.ac.uknih.gov Glycine receptors are inhibitory ligand-gated ion channels that are widely distributed throughout the central nervous system and are also present in various peripheral tissues, including immune cells and hepatocytes. mdpi.com Other β-amino acids, such as β-alanine and taurine, have also been shown to bind to and activate glycine receptors. mdpi.com

As a partial agonist, BAIBA would bind to the receptor but elicit a submaximal response compared to the full agonist, glycine. nih.gov While the binding of BAIBA to GlyR has been demonstrated, the physiological significance of this interaction in mediating the metabolic effects of BAIBA is still a subject of investigation. mdpi.com The plasma concentration of BAIBA is considerably lower than that of glycine, and its agonist activity at the GlyR is also less potent. mdpi.com This suggests that the primary metabolic actions of BAIBA are likely mediated through other signaling pathways, such as those involving PPARα and AMPK. However, the partial agonistic activity at GlyRs could contribute to some of its other reported effects, such as its anti-inflammatory and cytoprotective properties. mdpi.com

Cellular Processes Modulated by this compound

Adipocyte Browning and Differentiation Mechanisms

One of the most well-documented effects of this compound is its ability to induce the "browning" of white adipose tissue (WAT), a process that involves the differentiation of white adipocytes into brown-like adipocytes, also known as "brite" or "beige" adipocytes. mdpi.commdpi.com This transformation is significant because, unlike white adipocytes which primarily store energy, brown and beige adipocytes are specialized in thermogenesis, the process of heat production, which increases energy expenditure. mdpi.com

The primary mechanism by which BAIBA promotes adipocyte browning is through the activation of PPARα. nih.govwikipedia.org This leads to an increased expression of brown adipocyte-specific genes within white adipose tissue, most notably Uncoupling Protein 1 (UCP1). nih.govnih.gov UCP1 is a key protein in thermogenesis, as it uncouples mitochondrial respiration from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat. mdpi.com

Research has shown that BAIBA can induce a brown adipose-like phenotype in human pluripotent stem cells during their differentiation into mature white adipocytes. nih.gov This suggests that BAIBA may act early in the adipocyte differentiation process. nih.gov The browning effect of BAIBA is not associated with changes in food intake but is correlated with increased aerobic energy expenditure. mdpi.com This increased energy expenditure, driven by the combustion of fatty acids and the uncoupling of ATP production, provides a mechanistic explanation for the observed reduction in body fat mass with BAIBA treatment. mdpi.commdpi.com

Table 1: Effects of this compound on Adipocyte Browning

| Finding | Mechanism/Pathway | Reference |

|---|---|---|

| Induces browning of white adipose tissue | PPARα-mediated increase in brown adipocyte-specific gene expression | nih.govwikipedia.org |

| Increases expression of UCP1 | Activation of thermogenesis | nih.govnih.gov |

| Promotes differentiation of pre-adipocytes to brown-like adipocytes | Acts early in the differentiation process | nih.gov |

| Increases energy expenditure | Enhanced fatty acid combustion and uncoupling of ATP production | mdpi.commdpi.com |

Regulation of Fatty Acid Oxidation in Hepatocytes

In addition to its effects on adipose tissue, this compound plays a significant role in regulating lipid metabolism in the liver. It has been shown to enhance fatty acid oxidation in hepatocytes, a process that is also mediated through a PPARα-dependent mechanism. nih.gov This effect mirrors the action of exercise on hepatic lipid metabolism. nih.gov

In vivo studies have demonstrated that BAIBA treatment increases the expression of genes involved in fatty acid β-oxidation in the liver. nih.gov This leads to an increased rate of respiration in hepatocytes, indicating enhanced metabolic activity. nih.gov By stimulating the breakdown of fatty acids for energy, BAIBA can help to reduce the accumulation of lipids in the liver, a condition known as hepatic steatosis. ebi.ac.uk

Interestingly, while in vivo studies show a clear effect of BAIBA on hepatic fatty acid oxidation, some in vitro experiments have reported no significant change in fatty acid oxidation in cultured hepatocytes following BAIBA treatment. nih.govfrontiersin.org This discrepancy suggests that the in vivo effects of BAIBA on the liver might be, at least in part, indirect. nih.govfrontiersin.org For instance, the browning of adipose tissue induced by BAIBA leads to an increased uptake of plasma triglycerides and free fatty acids, which could indirectly influence hepatic lipid metabolism. mdpi.com Furthermore, BAIBA may stimulate the secretion of leptin from adipose tissue, which in turn can enhance fatty acid oxidation. ebi.ac.uk

Table 2: Research Findings on BAIBA and Hepatic Fatty Acid Oxidation

| Study Type | Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| In vivo (mice) | Increased expression of fatty acid β-oxidation genes in the liver | PPARα-dependent | nih.gov |

| In vitro (hepatocytes) | Increased respiration rate | Enhanced metabolic activity | nih.gov |

| In vitro (hepatocytes) | No significant change in fatty acid oxidation | Suggests potential for indirect in vivo effects | nih.govfrontiersin.org |

| In vivo (mice) | Reduced hepatic lipid accumulation | Stimulation of fatty acid breakdown | ebi.ac.uk |

Impact on Cellular Energy Metabolism and Homeostasis

BAIBA's influence extends to glucose homeostasis as well. By improving insulin sensitivity and promoting glucose uptake in skeletal muscle, it helps to maintain stable blood glucose levels. mdpi.com However, the relationship between BAIBA and insulin secretion is complex. Some studies suggest that BAIBA may lower insulin release from pancreatic β-cells by modulating mitochondrial energy metabolism. researchgate.net This could be a mechanism to prevent excessive insulin secretion under certain metabolic conditions.

Effects on Pluripotent Stem Cell Phenotype Induction and Metabolic Improvement

This compound (BAIBA) has been identified as a signaling metabolite capable of influencing the differentiation and metabolic phenotype of human pluripotent stem cells (PSCs). researchgate.net Research has demonstrated that BAIBA can induce a brown adipose-like phenotype in adipocytes derived from human induced pluripotent stem cells (iPSCs). researchgate.netresearchgate.net This process is crucial for metabolic health, as brown and beige adipocytes are specialized in thermogenesis and energy expenditure.

The application of BAIBA to mature white adipocytes differentiated from iPSCs results in a significant, dose-dependent increase in the expression of genes characteristic of brown adipocytes. researchgate.netresearchgate.net Key among these are Uncoupling Protein 1 (UCP-1), Cell Death-Inducing DFFA-Like Effector A (CIDEA), and PR domain-containing 16 (PRDM16). researchgate.netnih.gov The expression of Elongase of Very Long Chain Fatty Acids 3 (ELOVL3), an enzyme important for lipid accumulation and metabolic function in brown fat, is also elevated. researchgate.netnih.gov This genetic reprogramming towards a thermogenic phenotype is mediated through a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) dependent mechanism. researchgate.netnih.gov The activation of this pathway by BAIBA not only induces the expression of brown adipocyte-specific genes but also enhances mitochondrial function and the oxidation of free fatty acids. researchgate.netnih.gov

These cellular changes contribute to broader metabolic improvements. Studies have shown that the BAIBA-induced browning of white fat cells is associated with improved glucose homeostasis in mouse models. researchgate.netresearchgate.net By promoting the conversion of energy-storing white adipocytes into energy-expending brown-like adipocytes, BAIBA contributes to a healthier metabolic profile. researchgate.net

Table 1: Effects of this compound on Gene Expression in Human Pluripotent Stem Cell-Derived Adipocytes

| Gene | Gene Function | Effect of BAIBA Treatment |

| UCP-1 | Key protein for non-shivering thermogenesis in brown adipocytes. | Expression is significantly increased. researchgate.net |

| CIDEA | Promotes lipid droplet fusion and is a marker for brown adipocytes. | Expression is significantly increased. researchgate.net |

| PRDM16 | A transcriptional co-regulator that drives the development of brown adipocytes. | Expression is significantly increased. researchgate.netnih.gov |

| ELOVL3 | Enzyme involved in the synthesis of very long-chain fatty acids, important for brown fat activity. | Expression is increased. researchgate.netnih.gov |

| PPARα | Nuclear receptor that acts as a major transcriptional activator of fatty acid oxidation and brown fat metabolism. | Activated by BAIBA, mediating the downstream gene expression changes. researchgate.netnih.gov |

Modulation of Inflammatory Responses in Macrophages

This compound demonstrates significant immunomodulatory capabilities by influencing inflammatory responses, particularly those involving macrophages and related immune cells like monocytes. mdpi.com Chronic low-grade inflammation is a hallmark of several metabolic diseases, and BAIBA has been shown to counteract this by downregulating the production of pro-inflammatory cytokines. mdpi.com

In experimental settings, BAIBA treatment has been observed to reverse inflammation and microglia activation in the hypothalamus induced by lipids like palmitic acid. frontiersin.org Microglia are the resident macrophage population of the central nervous system. This intervention leads to a marked reduction in the expression of the inflammatory enzyme cyclooxygenase 2 (COX-2), indicating a protective role against neuroinflammation. frontiersin.org

Furthermore, BAIBA can directly target the inflammatory activity of monocytes and adipocytes. It has been shown to decrease the production of Tumor Necrosis Factor-alpha (TNF-α) stimulated by lipopolysaccharide (LPS), a potent inflammatory endotoxin. mdpi.com BAIBA also inhibits the adhesion of LPS-induced monocytes to the endothelium, a critical step in the inflammatory cascade where immune cells migrate from the bloodstream into tissues. mdpi.com The mechanisms underlying these anti-inflammatory effects may involve the regulation of key energy-sensing pathways, such as those involving AMP-activated protein kinase (AMPK) and the protein kinase B (Akt)/insulin receptor substrate 1 (IRS-1) axis, which are known to modulate long-term inflammation. frontiersin.org

Table 2: Modulation of Inflammatory Markers and Processes by this compound

| Inflammatory Marker/Process | Cell Type / System | Effect of BAIBA Treatment |

| Cyclooxygenase 2 (COX-2) | Hypothalamic microglia | Expression is significantly reduced. frontiersin.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Mononuclears and adipocytes | LPS-stimulated production is decreased. mdpi.com |

| Interleukin-6 (IL-6) | Murine myocytes | Palmitate-induced gene expression is downregulated. mdpi.com |

| Monocyte Adhesion | Monocytes / Endothelium | LPS-induced adhesion is inhibited. mdpi.com |

| Microglia Activation | Hypothalamic microglia | Palmitic acid-induced activation is reversed. frontiersin.org |

Influence on Oxidative Stress Pathways

This compound plays a protective role against cellular damage by modulating pathways related to oxidative stress. nih.govfrontiersin.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. BAIBA has been shown to mitigate this stress in various cell types through multiple mechanisms. mdpi.comresearchgate.net

One of the primary mechanisms involves the activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net In neuron-like rat pheochromocytoma (PC12) cells, L-BAIBA treatment was found to increase the phosphorylation of AMPK. researchgate.net This activation was crucial for suppressing the production of ROS induced by hydrogen peroxide. researchgate.net In addition to the AMPK pathway, L-BAIBA also activates the PI3K/Akt signaling cascade, which contributes to its protective effects against apoptosis (programmed cell death) triggered by oxidative stress. researchgate.net

The influence of BAIBA extends to vascular health, where it can reduce oxidative stress in endothelial cells by regulating the PGC-1β-estrogen-related receptor (ERRα)/PPAR-δ/PPAR-γ pathway, which is linked to mitochondrial function. frontiersin.org In osteocytes, L-BAIBA has been shown to directly diminish mitochondrial ROS production, thereby protecting these bone cells from apoptosis and helping to prevent bone loss. mdpi.com Furthermore, in the renal medulla of hypertensive rats, BAIBA was found to improve oxidative stress by phosphorylating AMPK and increasing the levels of nitric oxide (NO), a key signaling molecule with antioxidant properties. nih.gov

Table 3: Influence of this compound on Oxidative Stress Pathways

| Pathway / Molecule | Cellular Context | Effect of BAIBA Treatment |

| AMPK Activation | PC12 cells, Renal medulla | Phosphorylation is increased, leading to reduced ROS and improved stress response. nih.govresearchgate.net |

| PI3K/Akt Pathway | PC12 cells | Pathway is activated, contributing to anti-apoptotic effects against oxidative stress. researchgate.net |

| Reactive Oxygen Species (ROS) | PC12 cells, Osteocytes | Production is suppressed/diminished. mdpi.comresearchgate.net |

| PGC-1β/ERRα/PPAR Pathway | Vascular endothelial cells | Pathway is regulated to reduce oxidative stress. frontiersin.org |

| Nitric Oxide (NO) | Renal medulla | Levels are increased, improving oxidative stress parameters. nih.gov |

Advanced Research Methodologies for 3 Aminoisobutyrate Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of 3-aminoisobutyrate, enabling the separation of its enantiomers and accurate determination of its concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely employed for the analysis of this compound. Chiral HPLC, a specialized form of HPLC, is essential for separating the R(-) and S(+) enantiomers of this compound. One method utilizes a chiral stationary phase, such as a Nucleosil Chiral-1 column, with a mobile phase containing a copper sulfate (B86663) solution. scielo.br This allows for the distinct elution and quantification of each enantiomer. For instance, in one study, the R and S enantiomers were separated with retention times of 3.80 minutes and 4.97 minutes, respectively, and detected at 225 nm. scielo.br

For concentration analysis, HPLC methods often involve pre-column derivatization to enhance the detection of amino acids. nih.govmdpi.com A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amino acids to form highly fluorescent compounds that can be readily detected. myfoodresearch.com The resulting derivatives are then separated on a reversed-phase column, such as an octadecylsilane (B103800) (ODS) or C18 column, and quantified using a fluorescence detector. nih.govmdpi.commyfoodresearch.com HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is another powerful approach for quantifying this compound in biological samples like plasma and urine. nih.gov

| Analytical Goal | Chromatography Type | Column | Mobile Phase/Elution | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Enantiomeric Separation | Chiral HPLC | Nucleosil Chiral-1 (4.6 x 250 mm) | 1mM copper sulfate | UV at 225 nm | Successful separation of R(-) and S(+) enantiomers with distinct retention times. | scielo.br |

| Concentration Analysis | Reversed-Phase HPLC | Octadecylsilane (ODS) | Isocratic elution after o-phthalaldehyde derivatization | Fluorescence at 340 nm | Simple and rapid method for quantifying BAIBA in urine. | nih.gov |

| Concentration Analysis | Reversed-Phase HPLC | C18 Spherisorb ODS-2 (4.6 x 250 mm) | 10% acetonitrile (B52724), 0.1% trichloroacetic acid in water | UV at 230 nm | Used to determine the concentration of related compounds in a synthesis reaction. | scielo.br |

| Concentration Analysis | HPLC-MS/MS | Not specified | Not specified | Mass Spectrometry | Determined plasma and urine concentrations of BAIBA in a study on genetic polymorphisms. | nih.gov |

Ion-exchange chromatography (IEC) is a classical and effective method for the separation of amino acids, including this compound, based on their net charge. ebi.ac.uk193.16.218 In IEC, the sample is loaded onto a column containing a charged stationary phase. harvardapparatus.com For amino acid analysis, cation-exchange resins are commonly used. 193.16.218 The separation is achieved by a carefully controlled pH and ionic strength gradient of the mobile phase, which typically consists of sodium or lithium buffers. 193.16.218 As the pH and salt concentration of the eluent change, the charge of the amino acids is altered, leading to their differential elution from the column. lcms.cz

This technique is particularly useful for analyzing complex biological fluids as it can separate a wide range of amino acids and other charged molecules. 193.16.218 Post-column derivatization with reagents like ninhydrin (B49086) is often employed to detect the separated amino acids. 193.16.218 Although it can be a time-consuming method, IEC provides robust and reliable quantification of this compound. ebi.ac.uk

Reversed-phase liquid chromatography (RPLC) is a widely used technique for the analysis of this compound, often favored for its speed and efficiency. nih.govmyfoodresearch.com Optimization of RPLC methods is crucial to achieve good resolution, especially when separating this compound from other structurally similar amino acids like β-alanine. nih.gov

Key parameters for optimization include the choice of the stationary phase (typically a C18 column), the composition of the mobile phase, and the use of derivatization agents. scielo.brnih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. scielo.brnih.gov The pH of the aqueous component and the gradient of the organic solvent are critical for achieving optimal separation. google.com For instance, using tributylamine (B1682462) as an ion-pairing agent in the mobile phase can improve the retention and separation of polar metabolites like this compound on a C18 column. nih.gov Pre-column derivatization with fluorescent tags such as o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) significantly enhances sensitivity and allows for detection at low concentrations. myfoodresearch.comresearchgate.net

| Parameter | Optimization Strategy | Impact on Analysis | Reference |

|---|---|---|---|

| Stationary Phase | Use of C18 or other hydrophobic columns. | Provides retention for polar analytes when used with appropriate mobile phases. | scielo.brgoogle.com |

| Mobile Phase Composition | Adjusting the ratio of aqueous buffer to organic solvent (e.g., acetonitrile). | Controls the elution strength and resolution of compounds. | scielo.brnih.gov |

| Mobile Phase pH | Optimizing the pH of the buffer. | Affects the ionization state and retention of the analyte. | google.com |

| Ion-Pairing Agents | Addition of agents like tributylamine to the mobile phase. | Enhances retention and separation of polar and ionic compounds. | nih.gov |

| Derivatization | Pre-column derivatization with fluorescent reagents (e.g., OPA, AQC). | Increases detection sensitivity and selectivity. | myfoodresearch.comresearchgate.net |

Ion-Exchange Chromatography Applications

Spectroscopic Methods for Structural and Metabolic Characterization

Spectroscopic techniques provide invaluable information about the structure and metabolic fate of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites in complex biological samples like urine and plasma. uni-greifswald.deanimbiosci.org 1H-NMR is commonly used for metabolic profiling, providing a "fingerprint" of the metabolites present in a sample. nih.gov this compound can be identified in 1H-NMR spectra of urine, though its signals may overlap with other metabolites. murdoch.edu.auresearchgate.net

NMR is particularly well-suited for stable isotope tracing studies, which are used to follow the metabolic pathways of specific compounds. nih.govresearchgate.net By introducing a substrate labeled with stable isotopes such as 13C or 15N, researchers can track the incorporation of these isotopes into downstream metabolites like this compound. nih.govresearchgate.net Two-dimensional NMR techniques, such as TOCSY and HSQC, are employed to determine the specific positions of the isotopes within the molecule, providing detailed insights into metabolic fluxes and pathway activities. nih.gov For example, studies have used 13C-labeled glucose to trace its metabolic fate through various pathways, including those that can lead to the synthesis of the precursors of this compound. nih.govnih.gov

| Nucleus | Solvent | Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| 1H | Water (pH 7.0) | 3.10, 3.00, 2.57, 1.18, 2.63, 2.92, 3.12, 3.08, 2.61, 2.59, 3.02, 3.03, 2.62, 2.90, 1.75, 1.19, 2.60, 3.01 | nih.gov |

| 13C | D2O (pH 7.4) | 45.11, 184.54, 17.93, 42.10 | nih.gov |

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of molecules based on their mass-to-charge ratio. When coupled with a separation technique like HPLC, it provides a powerful tool for analyzing this compound. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that allows for the analysis of biomolecules with minimal fragmentation. autobio.com.cnbruker.com In MALDI-TOF MS, the sample is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte. bruker.com The ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio. autobio.com.cn While more commonly applied to the analysis of large biomolecules like proteins and for microbial identification, the principles of MALDI-TOF MS can be applied to smaller molecules as well. bruker.comfrontiersin.orgnih.gov Its application in the direct analysis of this compound from biological samples is an area of potential development, offering rapid and sensitive detection.

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to probe the vibrational properties of molecules. nih.gov This method provides a molecular fingerprint by detecting the absorption of infrared radiation by specific chemical bonds within a molecule. For this compound, FTIR is instrumental in confirming its molecular structure by identifying characteristic absorption bands corresponding to its functional groups.

The analysis involves passing infrared radiation through a sample of this compound. The bonds within the molecule vibrate at specific frequencies, and when the frequency of the radiation matches the vibrational frequency of a bond, the radiation is absorbed. The resulting spectrum shows absorption bands at wavenumbers that are characteristic of specific functional groups.

In the synthesis of R(-)-3-aminoisobutyric acid from dihydrothymine (B131461), FTIR is used to monitor the progress of the reaction. scielo.br The disappearance of bands characteristic of the starting material, dihydrothymine, and the appearance of new bands corresponding to the product, N-carbamoyl-R(-)-3-aminoisobutyrate, and subsequently R(-)-3-aminoisobutyric acid, confirms the conversion. scielo.brscielo.br For instance, the opening of the dihydrothymine ring is indicated by the disappearance of the C=O amide I band of the cyclic molecule and the appearance of bands for the acyclic amide and carboxylic acid groups in the product. scielo.br

Key FTIR spectral data for the characterization of R(-)-3-aminoisobutyric acid and its intermediate are presented in the table below. The presence and absence of specific bands provide clear evidence of the molecular transformations occurring during the synthesis. scielo.brscielo.br

| Compound | Characteristic FTIR Bands (cm⁻¹) | Interpretation |

| Dihydrothymine (Substrate) | 1717 (C=O amide I, cyclic), 3248-2843 (N-H amide), 1646 (N-H amide II) | Indicates the presence of the cyclic amide structure. scielo.br |

| N-carbamoyl-R(-)-3-aminoisobutyrate (Intermediate) | 1703 (C=O amide I, acyclic), 1568 (asymmetric C=O, carboxylic acid), 3495 (N-H amine), 3249 (N-H amide) | Shows the opening of the ring and formation of acyclic amide and carboxylic acid groups. scielo.br |

| R(-)-3-aminoisobutyric acid (Product) | 1651, 1589, 1501, 1398 | Characteristic fingerprint region for the final product. scielo.br |

This table summarizes the key FTIR absorption bands used to monitor the conversion of dihydrothymine to R(-)-3-aminoisobutyric acid.

The use of FTIR, often in conjunction with other analytical techniques, allows for detailed molecular analysis, ensuring the correct identification and characterization of this compound and related compounds. nih.govscielo.br

Polarimetry for Enantiomeric Purity Determination

Polarimetry is a crucial analytical technique for determining the enantiomeric purity of chiral molecules like this compound. schmidt-haensch.com Since enantiomers rotate plane-polarized light in equal but opposite directions, polarimetry can distinguish between the R and S enantiomers and quantify their relative amounts in a sample. schmidt-haensch.comcabidigitallibrary.org

The enantiomeric purity is a critical quality attribute, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. The synthesis of enantiopure R(-)-3-aminoisobutyric acid, for example, relies on polarimetry to confirm the absolute configuration and determine the enantiomeric excess (e.e.). scielo.brscielo.br

In a typical procedure, a solution of the synthesized this compound is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation, [α], is a characteristic property of a chiral compound and is calculated based on the observed rotation, concentration of the solution, and the path length of the light.

For the biocatalytic synthesis of R(-)-3-aminoisobutyric acid, the specific rotation was measured to be [α]²⁵_D -11.7° (c = 0.1, 3M HCl), which corresponds to the literature value for the R(-) enantiomer. scielo.brscielo.br This measurement confirms that the enzymatic reaction selectively produced the desired enantiomer. The enantiomeric excess was determined to be higher than 98%, indicating a highly stereospecific process. scielo.brscielo.br

| Parameter | Value | Significance |

| Specific Rotation [α]²⁵_D | -11.7° (c = 0.1, 3M HCl) | Confirms the absolute configuration as R(-)-3-aminoisobutyric acid. scielo.brscielo.br |

| Enantiomeric Excess (e.e.) | > 98% | Demonstrates the high stereoselectivity of the biocatalytic synthesis method. scielo.brscielo.br |

This table presents the polarimetric data used to confirm the enantiomeric purity of synthesized R(-)-3-aminoisobutyric acid.

Biochemical and Cellular Assays for Functional Studies

Enzymatic Assays for this compound Metabolizing Enzymes

Enzymatic assays are fundamental for studying the function of enzymes involved in the metabolism of this compound. These assays measure the rate of an enzyme-catalyzed reaction and can be used to determine enzyme activity, substrate specificity, and kinetic parameters. The activity of aminotransferases, which play a key role in the synthesis and degradation of this compound, can be characterized using such assays. nih.govontosight.ai

For instance, the activity of D-3-aminoisobutyrate-pyruvate aminotransferase can be assayed by monitoring the formation of one of the products, such as alanine (B10760859) or 2-oxoisovalerate. mdpi.com Similarly, the activity of dihydropyrimidinase, an enzyme involved in the synthesis of N-carbamoyl-R(-)-3-aminoisobutyrate from dihydrothymine, can be estimated by quantifying the amount of product formed or the amount of substrate consumed over time. scielo.br This is often done using colorimetric methods or high-performance liquid chromatography (HPLC). scielo.br

Robotized platforms have been developed to perform high-throughput enzyme activity assays, allowing for the screening of a large number of samples and conditions. nih.gov These automated systems can measure the maximum catalytic activity of enzymes, providing a proxy for the amount of enzyme present. nih.gov

In Vitro Studies on Defined Cellular Models (e.g., Adipocytes, Hepatocytes, Stem Cells, Macrophages)

In vitro studies using defined cellular models are essential for elucidating the cellular and molecular mechanisms of this compound action. These studies allow researchers to investigate the direct effects of this compound on specific cell types under controlled conditions.

Adipocytes: Studies on adipocytes have shown that this compound can induce the "browning" of white adipose tissue, a process that increases energy expenditure. mdpi.comnih.gov In vitro experiments with 3T3-L1 adipocytes, a commonly used cell line, have demonstrated that this compound treatment can reduce the production of pro-inflammatory cytokines, suggesting an anti-inflammatory role in the context of obesity. researchgate.net It has also been shown to stimulate the differentiation of white adipose tissue preadipocytes into a beige or "brite" phenotype, characterized by increased expression of genes like UCP-1 and PGC-1α. mdpi.com

Hepatocytes: The effects of this compound on hepatocytes, the main cells of the liver, have yielded some conflicting results in vitro. mdpi.comnih.gov Some studies have reported a PPARα-dependent increase in the mRNA levels of CPT-1 and acyl-CoA oxidase, enzymes involved in fatty acid oxidation. mdpi.com However, other studies found no effect on palmitate oxidation in cultured hepatocytes treated with this compound. mdpi.comfrontiersin.org Interestingly, this compound was found to stimulate the phosphorylation of AMP-activated protein kinase (AMPK) in human hepatoma HepG2 cells under conditions of endoplasmic reticulum stress. mdpi.comnih.gov

Stem Cells: Research has shown that this compound can influence the differentiation of stem cells. It can induce a brown adipose-like phenotype in human pluripotent stem cells, further supporting its role in promoting thermogenesis. researchgate.net In the context of intestinal organoids derived from human pluripotent stem cells, treatment with retinoic acid, which can influence amino acid metabolism, was found to inhibit the co-development of neurons. mdpi.com The role of specific amino acids, like this compound, in stem cell fate is an active area of investigation. frontiersin.orgstanford.edu

Macrophages: Macrophages are key immune cells involved in inflammation. In vitro studies have shown that this compound can modulate macrophage function. For example, a derivative of quercetin (B1663063) and β-aminobutyrate was shown to suppress macrophage activation and reduce the release of pro-inflammatory cytokines like IL-6 and TNF-α in LPS-induced RAW264.7 macrophage cells. nih.gov Another study on α-aminobutyric acid, a related amino acid, demonstrated its ability to inhibit M1 macrophage polarization and function. mdpi.comnih.gov

| Cell Type | Key In Vitro Findings for this compound and Related Compounds |

| Adipocytes | Induces browning of white fat; reduces pro-inflammatory cytokine production. mdpi.comnih.govresearchgate.net |

| Hepatocytes | Contradictory effects on fatty acid oxidation; stimulates AMPK phosphorylation under stress. mdpi.comnih.govnih.govfrontiersin.org |

| Stem Cells | Induces brown adipose-like phenotype in human pluripotent stem cells. researchgate.net |

| Macrophages | Derivatives can suppress activation and pro-inflammatory cytokine release. nih.gov |

This table summarizes key findings from in vitro studies of this compound on various cell models.

Biotransformation and Biocatalysis Approaches for Enantiopure this compound Synthesis

Biotransformation and biocatalysis offer environmentally friendly and highly selective methods for the synthesis of enantiopure compounds like this compound. These approaches utilize whole microbial cells or isolated enzymes as catalysts to perform specific chemical transformations. scielo.brscielo.brmdpi.com

A notable example is the synthesis of enantiopure R(-)-3-aminoisobutyric acid from dihydrothymine using Pseudomonas aeruginosa as a biocatalyst. scielo.brscielo.br This process involves a dihydropyrimidinase enzyme from the bacteria, which stereospecifically hydrolyzes the dihydrothymine ring to produce N-carbamoyl-R(-)-3-aminoisobutyrate. scielo.brscielo.br This intermediate is then converted to the final product through a chemical diazotization reaction. scielo.brscielo.br This method achieves a high yield (around 72%) and excellent enantiomeric excess (>98%). scielo.brscielo.br

Metabolic engineering and synthetic biology have further advanced the potential of biocatalysis. mdpi.com For instance, recombinant E. coli expressing an engineered aspartase has been used for the efficient production of (R)-3-aminobutyric acid from crotonic acid. researchgate.net By optimizing the biocatalytic process, including cell permeabilization and substrate concentration, high product yields can be achieved. mdpi.comresearchgate.net

These biocatalytic methods present several advantages over traditional chemical synthesis, including mild reaction conditions, high stereospecificity, and reduced environmental impact. scielo.brmdpi.com

Isotope-Assisted Metabolomics and Metabolic Flux Analysis (MFA) in Biological Systems

Isotope-assisted metabolomics and Metabolic Flux Analysis (MFA) are advanced techniques used to trace the flow of atoms through metabolic pathways and quantify the rates (fluxes) of these pathways. researchgate.netresearchgate.netnih.gov These methods provide a detailed understanding of cellular metabolism under different conditions.

In isotope-assisted metabolomics, cells are cultured in the presence of a substrate labeled with a stable isotope, such as ¹³C-glucose. nih.govnih.gov The labeled atoms are incorporated into various metabolites as they are synthesized. By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to elucidate metabolic pathways and identify active routes of carbon flow. nih.govnih.govfrontiersin.org

MFA takes this a step further by using the isotopic labeling data, along with a stoichiometric model of the metabolic network, to calculate the intracellular metabolic fluxes. unl.ptscience.govnih.gov This provides a quantitative description of the metabolic phenotype. researchgate.net The COMPLETE-MFA method, which uses multiple parallel labeling experiments with different tracers, can significantly improve the precision of the estimated fluxes. researchgate.net

While specific MFA studies focusing solely on this compound are not extensively documented in the provided context, these techniques are highly applicable to understanding its synthesis and degradation pathways. For example, by using ¹³C-labeled thymine (B56734) or valine, one could trace the carbon atoms into this compound and its downstream metabolites, thereby quantifying the flux through these pathways and how it is affected by factors like exercise or disease. nih.gov These powerful systems biology tools hold great promise for unraveling the complex metabolic network surrounding this compound. researchgate.netnih.gov

Genetic and 'Omics' Research Approaches

The study of this compound has been significantly advanced by the application of genetic and 'omics' technologies. These powerful approaches allow for a system-wide view of the metabolic and genetic factors influencing this compound levels and its biological roles.

Genome-Scale Metabolic Network Reconstruction for this compound Pathways

Genome-scale metabolic models (GSMMs) are mathematical frameworks that encompass the entirety of an organism's metabolic reactions. wikipedia.org These models are constructed based on annotated genomic data and are instrumental in predicting metabolic fluxes and understanding cellular physiology. lu.seucsd.edu The reconstruction process involves a systematic, multi-step approach to create a comprehensive in silico representation of metabolism. lu.se

In the context of this compound, GSMMs can elucidate its production and degradation pathways. For instance, during the refinement of the GSMM for Sinorhizobium fredii CCBAU45436, researchers identified a blocked pathway in pyrimidine (B1678525) metabolism leading to 3-amino-isobutyrate. nih.govfrontiersin.org The model, iAQY970, was curated by adding necessary transport reactions to resolve this blockage, thereby improving the model's predictive accuracy. nih.govfrontiersin.org Such reconstructions are crucial for understanding the metabolic capabilities of an organism and can guide metabolic engineering efforts. nih.gov

Table 1: Steps in Genome-Scale Metabolic Model (GSMM) Reconstruction

| Step | Description | Desired Outcome |

|---|---|---|

| 1. Draft Reconstruction | Initial automated assembly of metabolic reactions based on genome annotation and comparison with existing databases (e.g., KEGG, MetaCyc). wikipedia.org | A preliminary, partially complete metabolic network. lu.se |

| 2. Manual Curation & Refinement | An iterative process of manually reviewing and correcting the draft model. This includes filling gaps in pathways, verifying reaction stoichiometry and directionality, and adding organism-specific data. lu.se | A high-quality, curated metabolic network that accurately reflects the organism's known metabolism. |

| 3. Conversion to Mathematical Model | The curated network is converted into a mathematical format, typically a stoichiometric matrix (S-matrix), which represents the relationships between metabolites and reactions. | A computational model ready for simulation and analysis using techniques like Flux Balance Analysis (FBA). lu.se |

| 4. Evaluation & Validation | The model's predictive capabilities are tested against experimental data, such as growth phenotype studies or gene essentiality data. Discrepancies are used to further refine the model. nih.govfrontiersin.org | A validated and predictive model of cellular metabolism. |

Transcriptomic Analysis of this compound-Mediated Gene Expression Modulation

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. This 'omics' approach provides a snapshot of gene expression, revealing how an organism responds to various stimuli at the molecular level. nih.gov By comparing the transcriptomes of cells or tissues exposed to this compound with those of a control group, researchers can identify genes and pathways that are modulated by this compound.

The methodology typically involves:

RNA Extraction and Sequencing: Total RNA is isolated from the samples of interest and then sequenced using high-throughput technologies.

Data Processing and Analysis: The sequencing reads are aligned to a reference genome to quantify the expression level of each gene. acs.org

Differential Expression Analysis: Statistical methods are employed to identify genes that are significantly up- or down-regulated in response to this compound. nih.gov

Pathway and Functional Enrichment Analysis: Differentially expressed genes are mapped to known metabolic and signaling pathways to understand the biological processes affected by this compound. nih.govbiologists.com

For example, studies on other metabolites have shown that transcriptomic analysis can reveal extensive changes in metabolic regulation. cambridge.orgasm.org In the context of this compound, this approach could elucidate its role in regulating fatty acid oxidation, energy metabolism, and inflammatory responses by identifying the specific genes it influences.

Metabolome-Wide Genome-Wide Association Studies (mGWAS) to Identify Genetic Determinants of this compound Levels

Metabolome-Wide Genome-Wide Association Studies (mGWAS) are a powerful tool for discovering genetic variants that influence metabolite levels in body fluids like urine and blood. nih.gov By analyzing hundreds to thousands of metabolites in large cohorts with genome-wide genetic data, mGWAS can pinpoint specific single nucleotide polymorphisms (SNPs) associated with variations in metabolite concentrations, including this compound. biorxiv.orgplos.org

These studies have consistently identified loci associated with this compound levels. Key findings include strong associations with genes involved in its catabolism:

AGXT2 (Alanine-glyoxylate aminotransferase 2): This gene encodes an enzyme that plays a role in the degradation of D-3-aminoisobutyrate. researchgate.net

UPB1 (Beta-ureidopropionase 1): This gene is involved in the pyrimidine degradation pathway, which produces this compound. researchgate.net

DPYD (Dihydropyrimidine dehydrogenase): Associations have also been found with this gene, which is involved in the degradation pathway of pyrimidine bases. researchgate.net

A recent meta-analysis of urinary metabolite GWAS studies confirmed a significant association between the SNP rs79053399 and this compound levels. biorxiv.org These findings from mGWAS provide crucial insights into the genetic architecture of this compound metabolism and can help identify individuals with genetically determined high or low levels of this metabolite. biorxiv.org

Table 2: Selected Genes Associated with this compound Levels from mGWAS

| Gene | Function | Study Finding | Citation |

|---|---|---|---|

| AGXT2 | Catalyzes the degradation of D-3-aminoisobutyrate. | Confirmed association with this compound levels in urine. | researchgate.net |

| UPB1 | Involved in the pyrimidine degradation pathway. | Confirmed association with this compound levels in urine. | researchgate.net |

| rs79053399 | A specific single nucleotide polymorphism. | Revealed as a previously unknown association with this compound. | biorxiv.org |

Genetic Manipulation in Model Organisms for Pathway Elucidation (e.g., I. scapularis)

The use of model organisms is fundamental to understanding the functional roles of genes and pathways in vivo. The black-legged tick, Ixodes scapularis, a vector for several human pathogens, has emerged as a model for studying metabolic interactions between a vector and microbes. researchgate.net Although genetic manipulation in ticks has been challenging, recent advancements have enabled techniques like ectopic expression and CRISPR-Cas9 genome editing in tick cell lines such as ISE6. nih.govnih.govbiorxiv.org

These genetic tools are being applied to elucidate the role of the this compound pathway in tick physiology and its interaction with pathogens. Research has shown that an unbiased metabolomics approach following infection of tick cells with Anaplasma phagocytophilum revealed elevated levels of 3-aminoisobutyric acid. researchgate.net Subsequent manipulation of the expression of genes associated with this compound metabolism in I. scapularis led to significant physiological consequences, including:

Feeding impairment

Diminished survival

Reduced bacterial acquisition after a blood meal. researchgate.net